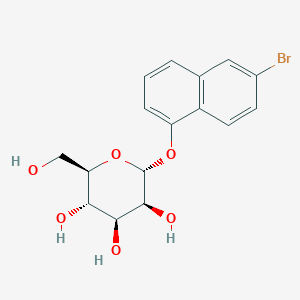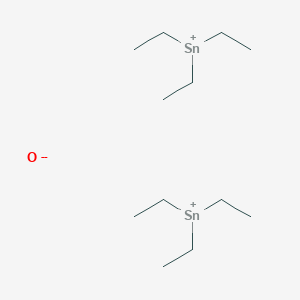
Germanium(4+);methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium(4+);methanolate is a compound consisting of germanium in the +4 oxidation state and methanolate ions. Germanium is a metalloid element with properties intermediate between metals and nonmetals. It is widely used in various high-tech applications due to its semiconducting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium(4+);methanolate can be synthesized through the reaction of germanium tetrachloride with methanol under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of germanium tetrachloride in anhydrous methanol.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by evaporation of the solvent under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity germanium tetrachloride and methanol, with stringent control over reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming germanium dioxide and methanol.
Reduction: It can be reduced to lower oxidation states of germanium, such as germanium(2+).
Substitution: Methanolate ions can be substituted by other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in an inert solvent.
Major Products:
Oxidation: Germanium dioxide and methanol.
Reduction: Germanium(2+) compounds.
Substitution: Germanium halides or alkoxides.
Aplicaciones Científicas De Investigación
Germanium(4+);methanolate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in enhancing immune function and as a potential therapeutic agent.
Industry: Utilized in the production of semiconductors, optical fibers, and infrared optics
Mecanismo De Acción
The mechanism of action of germanium(4+);methanolate involves its interaction with biological molecules and cellular pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit antihypoxic activity. These effects contribute to its potential therapeutic benefits, including immune modulation and anticancer properties .
Comparación Con Compuestos Similares
Germanium dioxide: Another germanium compound with similar oxidation states but different applications.
Germanium tetrachloride: A precursor for various germanium compounds, including germanium(4+);methanolate.
Germanium sulfide: Used in different industrial applications, particularly in optics and electronics.
Uniqueness: this compound is unique due to its specific combination of germanium and methanolate ions, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
germanium(4+);methanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3O.Ge/c4*1-2;/h4*1H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENSVMKFVWLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].C[O-].[Ge+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12GeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)

![Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide](/img/structure/B8038180.png)
![3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione](/img/structure/B8038186.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B8038226.png)

![sodium;(2R,3R,4R,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B8038238.png)



